molecular formula C15H14N2O B8315643 1-Ethyl-5-(pyridin-3-yl)indolin-2-one

1-Ethyl-5-(pyridin-3-yl)indolin-2-one

Cat. No.: B8315643
M. Wt: 238.28 g/mol
InChI Key: QTNUODSTNOVHSL-UHFFFAOYSA-N
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Description

1-Ethyl-5-(pyridin-3-yl)indolin-2-one is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole core with an ethyl group at the 1-position and a pyridinyl group at the 5-position, making it a unique structure with potential for various scientific applications.

Chemical Reactions Analysis

1-Ethyl-5-(pyridin-3-yl)indolin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Mechanism of Action

The mechanism of action of 1-Ethyl-5-(pyridin-3-yl)indolin-2-one involves its interaction with specific molecular targets. The indole core allows it to bind to various receptors and enzymes, modulating their activity. This compound may act as an agonist or antagonist, depending on the target and the biological context . The pathways involved often include signal transduction mechanisms that regulate cellular processes such as proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

1-Ethyl-5-(pyridin-3-yl)indolin-2-one can be compared with other indole derivatives such as:

    1-Methyl-5-pyridin-3-yl-1,3-dihydro-indol-2-one: Similar structure but with a methyl group instead of an ethyl group.

    1-Ethyl-5-phenyl-1,3-dihydro-indol-2-one: Features a phenyl group instead of a pyridinyl group.

    1-Ethyl-5-pyridin-2-yl-1,3-dihydro-indol-2-one: The pyridinyl group is positioned differently on the indole ring.

These comparisons highlight the unique structural features of this compound and its potential for distinct biological and chemical properties.

Properties

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

1-ethyl-5-pyridin-3-yl-3H-indol-2-one

InChI

InChI=1S/C15H14N2O/c1-2-17-14-6-5-11(8-13(14)9-15(17)18)12-4-3-7-16-10-12/h3-8,10H,2,9H2,1H3

InChI Key

QTNUODSTNOVHSL-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)C3=CN=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 5-bromo-1-ethyl-1,3-dihydro-indol-2-one (CAS#41192-37-4, 100 mg, 0.42 mmol) was added 3-pyridine boronic acid (CAS#1692-25-7, 50.2 mg, 0.41 mmol), 1,2-dimethoxyethane (2.5 mL), and 2 M aqueous sodium carbonate (0.410 mL, 0.82 mmol). The reaction mixture was degassed and placed under an argon atmosphere, at which time tetrakis(triphenylphosphine)palladium(0) (12 mg, 0.026 mmol)] was added. The reaction vessel was sealed and was heated by microwave irradiation at 100° C. for 45 minutes. The reaction mixture was cooled to room temperature, diluted with ethyl acetate and brine and the layers were separated. The aqueous layer was extracted two times with ethyl acetate, and the organic layers were combined, dried over anhydrous sodium sulfate, filtered and concentrated. The resulting residue was purified by silica gel flash chromatography (ethyl acetate-heptane, 10 to 100%) to afford 1-ethyl-5-pyridin-3-yl-1,3-dihydro-indol-2-one; HRMS: (ESI) m/z 239.1190 (M+H)+; 1H NMR (400 MHz, CDCl3) δ ppm 1.32 (t, J=7.2 Hz, 3H), 3.61 (s, 2H), 3.83 (q, J=7.3 Hz, 2H), 6.96 (d, J=8.1 Hz, 1H), 7.38 (dd, J=7.3, 4.8 Hz, 1H), 7.46-7.57 (m, 2H), 7.78-7.95 (m, 1H), 8.58 (dd, J=4.7, 1.4 Hz, 1H), 8.83 (d, J=1.8 Hz, 1H).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
50.2 mg
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
0.41 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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